molecular formula C8H18O B1198660 (R)-(-)-2-Octanol CAS No. 5978-70-1

(R)-(-)-2-Octanol

Cat. No.: B1198660
CAS No.: 5978-70-1
M. Wt: 130.23 g/mol
InChI Key: SJWFXCIHNDVPSH-MRVPVSSYSA-N
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Description

(R)-(-)-2-Octanol (CAS 5978-70-1) is a chiral secondary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol. It is characterized by a hydroxyl group (-OH) attached to the second carbon of an eight-carbon chain, resulting in a stereogenic center. This compound exists as a high-refractive-index oily liquid with a boiling point of 175°C and a density of 0.83 g/mL at 20°C . Its enantiomeric purity makes it invaluable in asymmetric synthesis, pharmaceutical intermediates, and chiral separations. For instance, it serves as a precursor for drugs like fluoxetine and neobenodine and as a chiral selector in chromatography .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of 2-Octanone: One common method for preparing ®-(-)-2-Octanol is the enantioselective reduction of 2-octanone using chiral catalysts or reagents. This process typically involves the use of chiral ligands or enzymes to achieve high enantioselectivity.

    Hydroboration-Oxidation: Another method involves the hydroboration of 1-octene followed by oxidation. This method can be tailored to produce the desired enantiomer by using chiral borane reagents.

Industrial Production Methods: Industrial production of ®-(-)-2-Octanol often involves the use of biocatalysts, such as enzymes, to achieve high enantioselectivity and yield. These methods are preferred due to their environmental friendliness and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-(-)-2-Octanol can be oxidized to form 2-octanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: It can be reduced to octane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in ®-(-)-2-Octanol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: 2-Octanone.

    Reduction: Octane.

    Substitution: Various alkyl halides depending on the reagent used.

Scientific Research Applications

Pharmaceutical Synthesis

Chiral Building Block
(R)-(-)-2-Octanol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its stereochemistry is essential for producing optically active compounds, which are vital for the efficacy of many drugs. For instance, it is utilized in the synthesis of (S)-4-halo-3-hydroxybutyric acid esters, which are intermediates for HMG-CoA reductase inhibitors and other medicinal compounds .

Case Study: Synthesis of Optically Active Compounds
A study demonstrated the use of this compound in synthesizing optically pure enantiomers through enzymatic processes. The enzymes derived from microorganisms were shown to oxidize this compound stereoselectively, leading to high yields of desired products . This method enhances the efficiency and selectivity of drug synthesis, making it a valuable approach in pharmaceutical chemistry.

Biocatalytic Processes

Enzymatic Reactions
this compound is involved in various biocatalytic reactions where enzymes facilitate the conversion of substrates into products. For example, (R)-2-octanol dehydrogenases catalyze the oxidation of this alcohol to produce ketones and other secondary alcohols . This enzymatic process is advantageous due to its specificity and mild reaction conditions.

Table 1: Enzymatic Reactions Involving this compound

Reaction TypeEnzyme TypeProductReference
Oxidation(R)-2-octanol dehydrogenaseKetones
Kinetic ResolutionLipaseEnantiopure alcohols
ReductionVarious reductasesSecondary alcohols

Industrial Applications

Solvent Use
this compound is also employed as a solvent in various industrial applications, including paint formulations and textile processing. Its properties as a wetting agent enhance product performance in these sectors .

Case Study: Safety Evaluation in Industrial Processes
Research has evaluated the safety parameters for using this compound in catalytic oxidation processes with hydrogen peroxide. The findings highlighted critical kinetic parameters that inform safe handling practices in industrial settings .

Resolution Techniques

Kinetic Resolution Using Immobilized Lipase
Recent studies have focused on developing mixed solvent systems to improve the enantioselectivity of (R,S)-2-octanol resolution catalyzed by immobilized lipases. These methods have shown promising results in producing enantiopure substances necessary for drug development .

Table 2: Kinetic Resolution Studies

MethodologyLipase SourceOutcomeReference
Magnetite-immobilized lipaseYarrowia lipolyticaEnhanced enantioselectivity
Magnetic cross-linked lipase aggregatesVarious sourcesImproved resolution

Environmental Considerations

The environmental impact of using this compound has also been studied, particularly regarding its biodegradability and toxicity profiles. Research indicates low toxicity levels associated with this compound, making it a safer alternative compared to other solvents used in industrial applications .

Mechanism of Action

The mechanism of action of ®-(-)-2-Octanol depends on its specific application. In chemical reactions, its stereochemistry plays a crucial role in determining the outcome of the reaction. In biological systems, it interacts with enzymes and receptors in a stereospecific manner, influencing metabolic pathways and biological activity.

Comparison with Similar Compounds

Enantiomeric Comparison: (R)-(-)-2-Octanol vs. (S)-(+)-2-Octanol

While this compound and (S)-(+)-2-Octanol share identical physical properties (e.g., boiling point, density), their stereochemical differences lead to distinct applications:

Property This compound (S)-(+)-2-Octanol
Optical Rotation -9.8° (neat) +9.8° (neat)
Pharmaceutical Role Precursor for Alzheimer’s therapeutics Used in microemulsion electrokinetic chromatography
Material Science Forms homochiral networks with BIC Less studied in chiral assemblies
Enzymatic Resolution Resolved via Yarrowia lipolytica oxidoreductases Resolved via Pichia finlandica (R)-2-octanol dehydrogenase

The separation of enantiomers is critical in industrial applications. For example, lipase-mediated resolution of racemic 2-octanol yields (R)- and (S)-forms with retention times of 12.84 min and 12.36 min, respectively, under specific GC conditions .

Structural Analogs: Short-Chain Secondary Alcohols

Secondary alcohols like 2-Butanol (C₄H₁₀O) and 2-Pentanol (C₅H₁₂O) share functional similarities but differ in chain length, affecting their physicochemical and industrial profiles:

Property This compound 2-Butanol 2-Pentanol
Molecular Weight (g/mol) 130.23 74.12 88.15
Boiling Point (°C) 175 99.5 119
Applications Chiral drug precursor , phase modifier Solvent, fuel additive Intermediate in fragrance synthesis
Enantioselectivity High (used in HPLC chiral columns ) Low (rarely used in enantiomeric separations) Moderate (limited chiral applications)

The longer carbon chain of this compound enhances its lipophilicity, making it preferable for lipid-rich systems like microemulsions and solvent extraction processes .

Research Findings and Industrial Relevance

Solvent Extraction and Phase Modification

Adding 10% this compound to N235/kerosene mixtures improves phase separation rates in titanium-vanadium-chromium extraction, outperforming non-chiral analogs like 4-methyl-2-pentanol .

Biological Activity

(R)-(-)-2-Octanol, a chiral aliphatic alcohol, has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to explore the biological properties of this compound, including its antioxidant, cytotoxic, and antimicrobial effects, as well as its implications in pharmacology and toxicology.

This compound is an eight-carbon straight-chain alcohol with the molecular formula C8_8H18_{18}O. Its structural characteristics contribute to its lipophilicity and potential interactions with biological membranes. The compound's logP (partition coefficient) value is indicative of its hydrophobic nature, which influences its biological activity.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Studies have shown that aliphatic alcohols, including this compound, exhibit varying degrees of antioxidant activity:

  • DPPH and ABTS Scavenging : In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals demonstrated that this compound possesses moderate radical scavenging capabilities. Concentration-dependent effects were observed, suggesting potential applications in antioxidant therapies .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cellular models:

  • Cell Viability Assays : Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines at higher concentrations. For instance, in studies involving human cancer cell lines, significant reductions in cell viability were recorded at concentrations exceeding 250 μg/mL .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent:

  • Bacterial Inhibition : In vitro studies suggest that this compound demonstrates inhibitory effects against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes due to its lipophilic nature .

Case Study 1: Phagocytic Activity Inhibition

A study investigated the impact of aliphatic alcohols on monocyte phagocytosis. Results indicated that this compound suppressed phagocytic activity in a concentration-dependent manner. This finding raises concerns regarding the immunosuppressive effects of alcohol consumption in clinical settings .

Case Study 2: Toxicological Assessment

Animal studies have shown that this compound is slightly irritating to the skin of guinea pigs. However, no significant systemic toxicity was reported at low exposure levels. This information is critical for evaluating safety profiles in pharmaceutical applications .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntioxidantModerate scavenging activity; concentration-dependent
CytotoxicSignificant reduction in cell viability at high concentrations
AntimicrobialInhibitory effects against S. aureus and E. coli
ImmunosuppressiveSuppresses phagocytic activity in monocytes
ToxicitySlightly irritating to skin; low systemic toxicity reported

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-(-)-2-Octanol critical for experimental design?

Answer: this compound (CAS 5978-70-1) is a chiral alcohol with molecular formula C₈H₁₈O (MW 130.23). Key properties include:

  • Optical rotation : [α]D = -9.5° (neat) .
  • Boiling point : 175°C at 760 mmHg .
  • Density : 0.819–0.83 g/mL at 20°C .
  • Solubility : Miscible with ethanol and ether; 1 g/L in water at 20°C .
  • LogP : 2.9 (hydrophobicity) .
    These properties inform solvent selection, reaction conditions, and purification methods (e.g., distillation or chromatography).

Q. How is this compound synthesized, and what parameters influence enantiomeric purity?

Answer: A traditional synthesis involves heating sodium ricinoleate with sodium hydroxide under controlled conditions . For enantioselective synthesis:

  • Enzymatic resolution : Use (R)-2-octanol dehydrogenase (PfODH) to selectively oxidize undesired enantiomers .
  • Critical parameters : Temperature (affects enzyme activity), pH (optimizes catalytic efficiency), and substrate concentration (prevents inhibition).
    Purification via fractional distillation or chiral chromatography ensures ≥95% enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., boiling point, optical rotation)?

Answer: Discrepancies arise from measurement techniques (e.g., purity levels, instrumentation calibration). Strategies include:

  • Standardization : Cross-reference data with NIST-certified values (e.g., boiling point: 175°C at 760 mmHg) .
  • Validation : Replicate measurements using controlled conditions (e.g., [α]D in anhydrous solvent to avoid hydration effects) .
  • Meta-analysis : Compare datasets from peer-reviewed studies to identify systematic errors .

Q. What methodologies optimize this compound as a chiral selector in chromatographic separations?

Answer: this compound serves as a chiral stationary phase modifier due to its hydrogen-bonding capacity . Recommended protocols:

  • Column preparation : Immobilize this compound on silica or polymer supports at 1–5% (w/w) .
  • Mobile phase : Use hexane/isopropanol (95:5) to enhance enantioselectivity .
  • Validation : Test separation efficiency for racemic mixtures (e.g., α-haloalcohols) and quantify resolution factors (Rs > 1.5) .

Q. How can this compound be applied in enzymatic substrate specificity studies?

Answer: this compound is a substrate for dehydrogenases (e.g., PfODH) to probe enzyme kinetics:

  • Activity assays : Monitor NADH production at 340 nm during oxidation .
  • Kinetic parameters : Calculate KmK_m (substrate affinity) and VmaxV_{max} using Lineweaver-Burk plots.
  • Inhibition studies : Co-incubate with competitive inhibitors (e.g., 2-octanone) to assess binding specificity .

Q. What experimental approaches characterize hydrogen-bonding interactions of this compound in biological systems?

Answer:

  • Spectroscopy : Use FTIR to identify O-H stretching frequencies (3300–3500 cm⁻¹) .
  • NMR titration : Measure chemical shift changes in D₂O to map interaction sites .
  • Molecular dynamics : Simulate binding free energies with proteins using AMBER or GROMACS .

Q. What safety protocols are essential for handling this compound in the lab?

Answer:

  • Hazards : Irritant (R36/37/38), flammable (flash point 71°C) .
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods for large-scale reactions .
  • First aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

Q. Data Analysis and Validation

Q. How should researchers normalize data when using this compound as an internal standard in metabolomics?

Answer:

  • Protocol : Spike samples with this compound (0.1–1.0 mg/L) pre-extraction .
  • Normalization : Divide metabolite peak areas by the internal standard’s peak area to correct for instrument drift .
  • Software : Use MetaboAnalyst 3.0 for interquartile range filtering and log-transformation .

Notes

  • Avoid commercial sources (e.g., ) per user guidelines.
  • Citations correspond to evidence IDs (e.g., refers to ).
  • Storage: Keep in sealed containers at room temperature, away from light and moisture .

Properties

IUPAC Name

(2R)-octan-2-ol
Source PubChem
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InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SJWFXCIHNDVPSH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCC[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18O
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DSSTOX Substance ID

DTXSID80884209
Record name 2-Octanol, (2R)-
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Molecular Weight

130.23 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS]
Record name (2R)-2-Octanol
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Vapor Pressure

0.19 [mmHg]
Record name (2R)-2-Octanol
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CAS No.

5978-70-1
Record name (R)-2-Octanol
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Record name 2-Octanol, (2R)-
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Record name 2-Octanol, (2R)-
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Record name L-octan-2-ol
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Synthesis routes and methods

Procedure details

After (racemic)-2-octanol (300 mg, 2.30 mmol), triphenylphosphine (727 mg, 2.76 mmol), N-methyl-p-toluenesulfonamide (514 mg, 2.76 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (648 mg, 2.76 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for 21 hours. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 10% ethyl acetate-hexane solution) to give 4,N-dimethyl-N-(1-methylheptyl)benzenesulfonamide as a white solid substance (223 mg, yield: 33%/(racemic)-2-octanol).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
727 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
648 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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